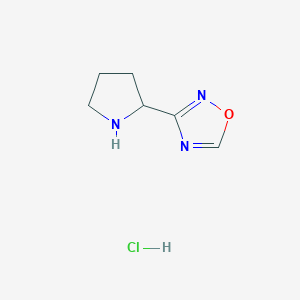

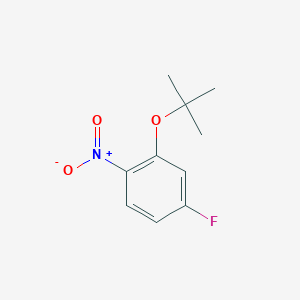

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid

Overview

Description

Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the chemical industry as a replacement for traditional resources such as crude oil .

Synthesis Analysis

Furan compounds can be synthesized from biomass via FPCs . One method for the synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry .Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions . For example, the reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid yields methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate .Scientific Research Applications

Novel Furan Derivatives from Mangrove-Derived Fungi

Research on furan derivatives, similar to 2-(furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid, includes the study of new compounds isolated from mangrove-derived endophytic fungi. These compounds, such as 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid, have been identified from the solid rice fermentation of the fungus Coriolopsis sp. J5, indicating the potential for discovering novel substances with unique properties from natural sources (Chen et al., 2017).

Bioreductively Activated Pro-drug Systems

Another application area is the development of bioreductively activated pro-drug systems involving furanyl groups. Studies suggest that certain furanyl derivatives can serve as pro-drugs, releasing therapeutic agents selectively in hypoxic solid tumors, showcasing a potential avenue for targeted cancer therapy (Berry et al., 1997).

Enzyme-Catalyzed Oxidation for Polymer Production

Furan derivatives are also explored for their utility in producing biobased platform chemicals like furan-2,5-dicarboxylic acid (FDCA) through enzyme-catalyzed oxidation. FDCA is a precursor for polymers, indicating the relevance of furan derivatives in sustainable material production (Dijkman et al., 2014).

Synthetic Routes and Chemical Transformations

The exploration of synthetic routes and reactions involving furan derivatives also constitutes a significant area of research. For instance, the synthesis and reactions of 3‐OXO‐2H‐furan derivatives have been studied for their behavior towards various nucleophiles, highlighting the versatility of furan compounds in organic synthesis (Rijke & Boelens, 1973).

Future Directions

properties

IUPAC Name |

2-(furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSVVOJCJXFXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

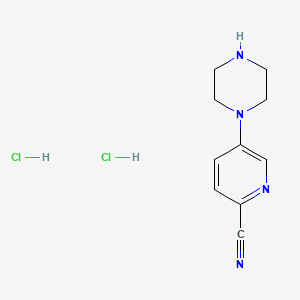

![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)

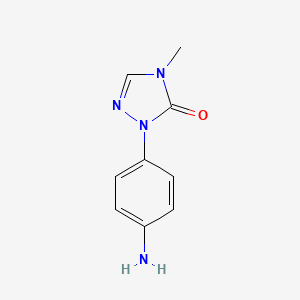

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

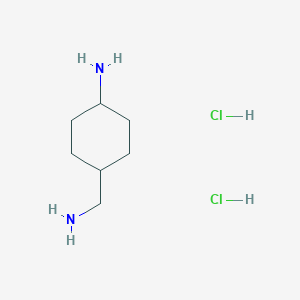

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)

![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)